molecular formula C11H18N2O4 B2627605 Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate CAS No. 2415642-17-8

Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate

Cat. No.: B2627605
CAS No.: 2415642-17-8
M. Wt: 242.275
InChI Key: IDIBBCIYHQMJFI-SOFGYWHQSA-N
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Description

Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxyamino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of flow microreactors also ensures better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate is unique due to the presence of both a hydroxyamino group and a piperidine ring, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-5-4-9(14)8(7-13)6-12-16/h6,12,16H,4-5,7H2,1-3H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIBBCIYHQMJFI-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(=CNO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)/C(=C/NO)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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